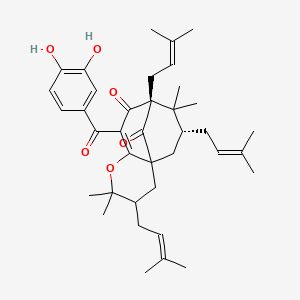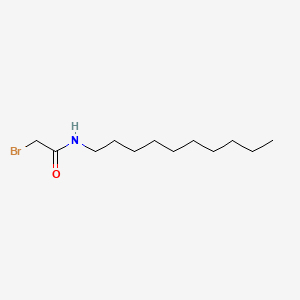
2-Bromo-N-decyl-acetamide
Overview
Description
2-Bromo-N-decyl-acetamide is an organic compound belonging to the family of amides. Its molecular formula is C12H24BrNO, and it has a molecular weight of 278.23 g/mol .
Biochemical Analysis
Biochemical Properties
2-Bromo-N-decylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the oxidation of the compound. This interaction leads to the formation of reactive intermediates that can further react with other biomolecules . Additionally, 2-Bromo-N-decylacetamide has been shown to inhibit certain proteases, affecting protein degradation pathways . The nature of these interactions is primarily based on the bromine atom’s ability to form covalent bonds with nucleophilic sites on enzymes and proteins.
Cellular Effects
2-Bromo-N-decylacetamide exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can alter gene expression by modulating transcription factors and epigenetic markers . Furthermore, 2-Bromo-N-decylacetamide affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production . These effects highlight the compound’s potential as a modulator of cellular function.
Molecular Mechanism
The molecular mechanism of 2-Bromo-N-decylacetamide involves several key processes. At the molecular level, it binds to specific biomolecules, including enzymes and receptors, through covalent and non-covalent interactions . This binding can result in enzyme inhibition or activation, depending on the target enzyme. For example, 2-Bromo-N-decylacetamide inhibits cytochrome P450 enzymes by forming a stable complex with the heme group, preventing substrate binding and oxidation . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and epigenetic regulators . These molecular interactions underpin the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-N-decylacetamide have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to light and heat can lead to gradual degradation and loss of activity . In in vitro studies, the compound’s effects on cellular function have been shown to persist for several hours after treatment, indicating a sustained impact on cellular processes . In in vivo studies, long-term exposure to 2-Bromo-N-decylacetamide has been associated with cumulative effects on cellular function and metabolism .
Dosage Effects in Animal Models
The effects of 2-Bromo-N-decylacetamide vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, 2-Bromo-N-decylacetamide can induce toxic effects, including liver and kidney damage, due to the accumulation of reactive intermediates . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical or cellular response . These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-Bromo-N-decylacetamide is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes phase I metabolic reactions, including oxidation and reduction, leading to the formation of reactive intermediates . These intermediates can further participate in phase II metabolic reactions, such as conjugation with glutathione or glucuronic acid, facilitating their excretion from the body . The involvement of 2-Bromo-N-decylacetamide in these metabolic pathways highlights its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2-Bromo-N-decylacetamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Additionally, 2-Bromo-N-decylacetamide can bind to serum albumin and other plasma proteins, affecting its distribution and bioavailability in the body . These transport and distribution mechanisms play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 2-Bromo-N-decylacetamide is influenced by its chemical properties and interactions with cellular components . The compound has been found to localize primarily in the cytoplasm, with some accumulation in the endoplasmic reticulum and mitochondria . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these organelles . The subcellular localization of 2-Bromo-N-decylacetamide can impact its activity and function, as it interacts with different biomolecules within these compartments.
Preparation Methods
The synthesis of 2-Bromo-N-decyl-acetamide typically involves the reaction of decylamine with bromoacetyl bromide. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The general reaction scheme is as follows:
[ \text{Decylamine} + \text{Bromoacetyl bromide} \rightarrow \text{this compound} ]
Chemical Reactions Analysis
2-Bromo-N-decyl-acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Reduction: The compound can be reduced to N-decylacetamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation reactions can convert the amide group to other functional groups, such as carboxylic acids, using oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions .
Scientific Research Applications
2-Bromo-N-decyl-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-Bromo-N-decyl-acetamide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymatic activities. This interaction can disrupt cellular processes and exert antimicrobial effects .
Comparison with Similar Compounds
2-Bromo-N-decyl-acetamide can be compared with other similar compounds, such as:
2-Bromo-N-methylacetamide: This compound has a similar structure but with a methyl group instead of a decyl group.
2-Bromoacetamide: A simpler compound with only a bromine and an amide group.
The uniqueness of this compound lies in its long alkyl chain, which imparts distinct hydrophobic properties and influences its interaction with biological membranes and molecules .
Properties
IUPAC Name |
2-bromo-N-decylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BrNO/c1-2-3-4-5-6-7-8-9-10-14-12(15)11-13/h2-11H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTGBAJAVREPOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201618 | |
| Record name | N-Bromoacetyl-n-decylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5345-68-6 | |
| Record name | N-Bromoacetyl-n-decylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005345686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BROMO-N-DECYLACETAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Bromoacetyl-n-decylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5345-68-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-N-DECYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJF96MTZ7R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



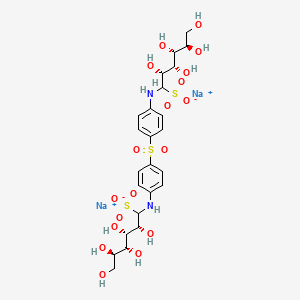
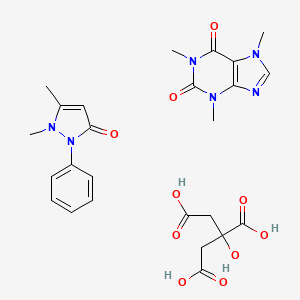
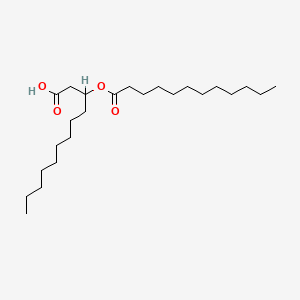
![methyl sulfate;6,7,7-trimethyl-5-[8-(6,7,7-trimethyl-8H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)octyl]-8H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium](/img/structure/B1218561.png)
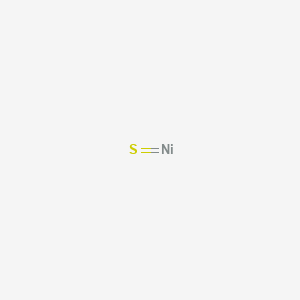


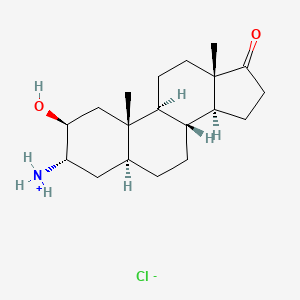
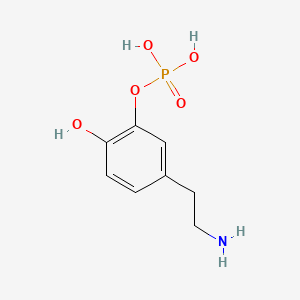
![2-[[4-Amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]thio]acetic acid propan-2-yl ester](/img/structure/B1218569.png)

![Trimethyl-[(2,3,6-trihydroxyphenyl)methyl]azanium](/img/structure/B1218574.png)
